![molecular formula C10H9ClO2 B3102915 (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 142793-24-6](/img/structure/B3102915.png)
(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid, also known as (1S,2S)-2-chlorocyclopropanecarboxylic acid, is a cyclopropane derivative of an aromatic carboxylic acid. This molecule has been studied extensively in recent years due to its potential applications in various fields, such as synthetic organic chemistry, medicine, and drug development.
Scientific Research Applications
Biological Activities and Synthesis
- The biological diversity of natural products containing a cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, is notable. These compounds exhibit a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Strategies for their total synthesis are also a significant area of research (Coleman & Hudson, 2016).
Structural Analysis
- The absolute configurations of various chiral cyclopropanes, including derivatives similar to (1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid, have been established, aiding in understanding their chemical structures and behaviors (Nishiyama, Oda, & Inouye, 1974).
Conversion and Metabolism Studies
- Studies have investigated the conversion of 1-aminocyclopropane-1-carboxylic acid, a precursor in ethylene biosynthesis, into various metabolites, providing insights into the metabolic pathways of cyclopropane carboxylic acids in plants (Hoffman, Yang, & McKeon, 1982).
Chemical Synthesis and Labeling
- Synthesis techniques for cyclopropane carboxylic acids and their derivatives, including deuterium labeling, have been developed for use in various studies, such as metabolic and structural analyses (Ramalingam, Kalvin, & Woodard, 1984).
properties
IUPAC Name |
(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXJKBNUJJIKU-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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